Cas no 2291-58-9 (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one)
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Chemical and Physical Properties
Names and Identifiers
-
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane
- 9-Benzyl-9-azabicyclo[3.3.1] nonan-7-one
- 9-Benzyl-9-azabicyclo[3.3.1]non-3-one
- 9-BENZYL-9-AZABICYCLO(3.3.1)NONAN-3-ONE
- N-Benzylnorpseudopelletierine
- 9-Azabicyclo[3.3.1]nonan-3-one, 9-(phenylmethyl)-
- Maybridge3_004114
- Oprea1_610735
- Jsp004620
- BVEFCNSLJKPSEA-UHFFFAOYSA-N
- HMS1442K22
- SB21699
- TRA0096071
- PB29027
- IDI1_015501
- SY001220
- AK110515
- 9-Benzyl-9-azabicyclo[3.3.1]nona-7-one
- A
- 9-Benzyl-9-aza-bicyclo[3.3.1]nonan-3-one
- CCG-45117
- EN300-50167
- A816422
- CS-11003
- SR-01000634905-1
- SCHEMBL911191
- 9-benzyl-9-azabicyclo[3.3.1-]nonan-3-one
- Z291279262
- AKOS006028678
- MFCD00144851
- AC-2444
- DB-013077
- CS-0047221
- N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- AM20030393
- PD068740
- 2291-58-9
-
- MDL: MFCD00144851
- Inchi: 1S/C15H19NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2
- InChI Key: BVEFCNSLJKPSEA-UHFFFAOYSA-N
- SMILES: O=C1CC2CCCC(C1)N2CC1C=CC=CC=1
Computed Properties
- Exact Mass: 229.14700
- Monoisotopic Mass: 229.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3
- XLogP3: 2.2
Experimental Properties
- Density: 1.110±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 72-75 ºC
- Solubility: Very slightly soluble (0.39 g/l) (25 º C),
- PSA: 20.31000
- LogP: 2.71050
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010318-1 G |
9-benzyl-9-azabicyclo[3.3.1]nonan-3-one |
2291-58-9 | 97% | 1g |
¥ 158.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010318-5 G |
9-benzyl-9-azabicyclo[3.3.1]nonan-3-one |
2291-58-9 | 97% | 5g |
¥ 501.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010318-10 G |
9-benzyl-9-azabicyclo[3.3.1]nonan-3-one |
2291-58-9 | 97% | 10g |
¥ 917.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010318-25 G |
9-benzyl-9-azabicyclo[3.3.1]nonan-3-one |
2291-58-9 | 97% | 25g |
¥ 1,834.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010318-50 G |
9-benzyl-9-azabicyclo[3.3.1]nonan-3-one |
2291-58-9 | 97% | 50g |
¥ 3,564.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010318-100 G |
9-benzyl-9-azabicyclo[3.3.1]nonan-3-one |
2291-58-9 | 97% | 100g |
¥ 5,794.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010318-250 G |
9-benzyl-9-azabicyclo[3.3.1]nonan-3-one |
2291-58-9 | 97% | 250g |
¥ 11,589.00 | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WE570-5g |
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one |
2291-58-9 | 97% | 5g |
836CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WE570-1g |
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one |
2291-58-9 | 97% | 1g |
203.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WE570-200mg |
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one |
2291-58-9 | 97% | 200mg |
69.0CNY | 2021-07-14 |
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Suppliers
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A Comprehensive Overview
Introduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (CAS No. 2291-58-9)
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, a compound with the CAS registry number 2291-58-9, is a bicyclic structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique bicyclo[3.3.1] framework, which combines a ketone group and a benzyl substituent, making it a versatile molecule with potential applications in drug design and synthesis.
The bicyclo[3.3.1]nonane system is a well-known structural motif in natural products and synthetic compounds, often associated with bioactive properties due to its rigid and compact structure. The azabicyclo derivative, in particular, introduces nitrogen into the ring system, which can enhance the compound's ability to interact with biological targets such as enzymes or receptors.
Recent studies have highlighted the importance of bicyclic systems in medicinal chemistry, particularly for developing agents targeting complex biological pathways. The benzyl group attached to the nitrogen atom in this compound adds further functionality, potentially influencing the molecule's solubility, stability, and bioavailability.
Structural Analysis and Synthesis of 9-Benzyl-9-Azabicyclo[3.3.1]Nonan-3-One
The synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one involves a series of carefully designed steps to construct the bicyclic framework and introduce the functional groups at specific positions. One common approach is through ring-closing metathesis or other cycloaddition reactions, which allow for the formation of the bicyclo structure with high precision.
The presence of the ketone group at position 3 plays a critical role in determining the compound's reactivity and selectivity in various chemical transformations. This group can participate in enolate chemistry or serve as a directing site for further functionalization.
Recent advancements in catalytic methods have enabled more efficient syntheses of such complex molecules, reducing reaction times and improving yields while maintaining high levels of stereochemical control.
Biological Activity and Applications of 9-Benzyl-Azabicyclo[3.3.1]Nonanone
Research into biological activity has revealed that 9-benzylazabicyclo[3.3.1]nonanone derivatives exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
In particular, studies have shown that this compound can modulate key enzymes involved in inflammatory pathways, making it a potential candidate for treating conditions such as arthritis or chronic inflammation.
The nitrogen-containing bicyclic system also shows promise as a scaffold for developing new generations of antibiotics or antiviral agents due to its ability to interact with microbial targets effectively.
Furthermore, recent investigations into its role as a ligand in metalloenzyme inhibition have opened new avenues for exploring its applications in catalysis and green chemistry.
Current Research Trends and Future Directions
Ongoing research is focused on optimizing the synthesis of CAS No 2291 58 9, exploring novel routes that enhance scalability while maintaining stereochemical integrity.
Additionally, efforts are being made to evaluate its pharmacokinetic properties more thoroughly to assess its suitability as an oral or parenteral drug delivery candidate.
The integration of computational chemistry tools with experimental studies has also accelerated the discovery of new analogs with improved potency and selectivity profiles.
In conclusion, CAS No 2291 58 9, known as 9-benzylazabicyclo[3.3.1]nonanone, represents a valuable platform for advancing both chemical synthesis and therapeutic development.
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